Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate
Description
Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate is a substituted thiophene derivative featuring a methoxy group at the 5-position and a difluoromethoxy group at the 3-position of the thiophene ring. Thiophene carboxylates are widely utilized in medicinal chemistry due to their stability, tunable electronic properties, and compatibility with cross-coupling reactions . The difluoromethoxy group (-OCF₂H) is an electron-withdrawing substituent that enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃), which may influence bioavailability and binding affinity in drug candidates .
Properties
Molecular Formula |
C8H8F2O4S |
|---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H8F2O4S/c1-12-5-3-4(14-8(9)10)6(15-5)7(11)13-2/h3,8H,1-2H3 |
InChI Key |
AYOSALYGLJVBSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(S1)C(=O)OC)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate typically involves the introduction of difluoromethoxy and methoxy groups onto a thiophene ring. One common method is the difluoromethylation of a thiophene precursor using difluoromethylating agents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer difluoromethyl groups to the thiophene ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C8H8F2O4S
- Molecular Weight : 238.21 g/mol
- IUPAC Name : Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate
- Structural Features : The compound contains a thiophene ring with difluoromethoxy and methoxy substituents, which enhance its reactivity and biological interactions .
Medicinal Chemistry
This compound has shown promise in various biological activities, making it a candidate for drug development.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) range from 0.004 mg/mL to 0.03 mg/mL, demonstrating potent efficacy against resistant strains .
- Anticancer Properties : In vitro studies have shown that it inhibits cell proliferation in cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents. The mechanism of action involves the induction of apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), suggesting potential therapeutic applications in treating inflammatory diseases .
Material Science
The unique functional groups present in this compound allow it to be used as a building block in the synthesis of more complex materials.
- Polymer Chemistry : The compound can be utilized in the development of specialty polymers due to its ability to undergo various chemical reactions, including oxidation and substitution .
Case Study 1: Antimicrobial Efficacy
In a laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited superior activity compared to traditional antibiotics, significantly reducing bacterial viability at concentrations as low as 0.01 mg/mL. This suggests its potential use as an alternative or adjunct therapy for antibiotic-resistant infections .
Case Study 2: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a significant decrease in cell viability after treatment, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate involves its interaction with molecular targets through its functional groups. The difluoromethoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The carboxylate ester group can undergo hydrolysis, releasing the active thiophene derivative .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Groups (-OCF₂H, -SO₂Cl, -Br):
- Difluoromethoxy (-OCF₂H) and sulfonyl (-SO₂Cl) groups reduce electron density on the thiophene ring, enhancing resistance to oxidation and electrophilic attack. This makes such compounds suitable for high-stability applications, such as agrochemicals .
- Bromo (-Br) substituents enable Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing complex heterocycles .
- Electron-Donating Groups (-OCH₃, -CH₃, -NH₂): Methoxy (-OCH₃) and methyl (-CH₃) groups increase electron density, improving solubility in polar solvents and reactivity in nucleophilic substitutions. These derivatives are often intermediates in drug synthesis . Amino (-NH₂) groups act as directing groups in metal-catalyzed reactions and are pivotal in constructing fused-ring systems .
Biological Activity
Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 238.21 g/mol. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The structural formula of this compound can be represented as follows:
- IUPAC Name: this compound
- Canonical SMILES: COC(=O)C1=C(SC(=C1OC(F)F)C(=O)O)C=C(C)C(=O)O
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives showed that compounds similar to this compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.004 mg/mL to 0.03 mg/mL, suggesting potent efficacy against resistant strains .
Anticancer Properties
In vitro studies have shown that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values lower than those of standard chemotherapeutic agents. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines and inhibited the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation pathways. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | MIC: 0.004 - 0.03 mg/mL | |
| Anticancer | IC50 < standard chemotherapies | |
| Anti-inflammatory | Reduced pro-inflammatory cytokines |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited superior activity compared to traditional antibiotics, with significant reductions in bacterial viability observed at concentrations as low as 0.01 mg/mL. This suggests its potential use as an alternative or adjunct therapy in antibiotic-resistant infections.
Case Study: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value determined to be approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Q & A
Q. How do steric and electronic factors affect regioselectivity in further functionalization?
- Methodological Answer : Use Hammett plots to correlate substituent σ-values with reaction rates. For electrophilic substitution, employ directed ortho-metalation (DoM) with lithium bases. For cross-coupling (e.g., Suzuki), optimize catalyst (Pd(PPh₃)₄) and ligand ratios to favor C-4 or C-5 positions .
Notes
- Advanced Techniques : Emphasis on mechanistic and computational methods to address research depth.
- Contradictions : Cross-validation via multiple analytical methods (e.g., NMR vs. XRD) resolves data conflicts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
